molecular formula C11H9ClFNO B2407580 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline CAS No. 864421-62-5

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B2407580
CAS No.: 864421-62-5
M. Wt: 225.65
InChI Key: QQVZNBIDRWSYPW-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(furan-2-ylmethyl)aniline is a secondary amine featuring a chloro-fluoro-substituted aniline core linked to a furfuryl group. This compound is synthesized via reductive amination, where 3-chloro-4-fluoroaniline reacts with a furan-containing aldehyde (e.g., furan-2-ylmethanal) using NaBH₄/I₂ as a reducing agent in methanol under neutral conditions . The reaction proceeds at room temperature, yielding the product with moderate efficiency. Spectroscopic characterization (NMR, IR) confirms its structure, and computational studies (DFT at B3LYP/6-31G(d)) predict its electronic properties, highlighting the electron-withdrawing effects of chloro and fluoro substituents on the aromatic ring .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZNBIDRWSYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

For industrial-scale production, the process may involve the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline, followed by reductive amination with furan-2-carbaldehyde. The hydrogenation step is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Synthesis Highlights Reference
3-Chloro-4-fluoro-N-(furan-2-ylmethyl)aniline -Cl, -F on aniline; furfuryl group C₁₁H₁₀ClFNO 223.66 g/mol Reductive amination (NaBH₄/I₂, MeOH, RT); moderate yield .
3-Chloro-4-fluoro-N-(2-methoxyphenyl)aniline (3bk) -Cl, -F on aniline; 2-methoxyphenyl group C₁₃H₁₂ClFNO 255.69 g/mol Synthesized via Buchwald-Hartwig coupling; 55% yield; characterized by NMR/IR .
3-Chloro-4-fluoro-N-(2-nitrophenyl)aniline -Cl, -F on aniline; 2-nitrophenyl group C₁₂H₈ClFN₂O₂ 266.66 g/mol Nitro group introduces strong electron-withdrawing effects; no yield reported .
3-Chloro-N-(4-trifluoromethylphenyl)aniline -Cl on aniline; 4-CF₃-phenyl group C₁₃H₁₀ClF₃N 285.69 g/mol Higher lipophilicity due to CF₃; supplier data only .

Key Observations :

  • Synthetic Yields : The target compound’s synthesis (RT, NaBH₄/I₂) is comparable to 3bk (55% yield via Buchwald-Hartwig) but less efficient than some analogues using specialized catalysts .
Analogues with Heterocyclic Modifications
Compound Name Heterocyclic Component Molecular Formula Molecular Weight Key Properties/Synthesis Highlights Reference
This compound Furan ring C₁₁H₁₀ClFNO 223.66 g/mol Furan enhances solubility in polar solvents .
3-Chloro-N-(pyrazol-4-ylmethyl)aniline derivatives Pyrazole ring Varies ~300–350 g/mol Pyrazole derivatives show antimicrobial activity; synthesized via reductive amination .
N-(Furan-2-ylmethyl)aniline No halogen substituents C₁₁H₁₁NO 173.21 g/mol Lower reactivity due to absence of halogens; 21% yield using Ir/SiO₂-SO₃H catalyst .

Key Observations :

  • Catalyst Dependency : The Ir/SiO₂-SO₃H catalyst in underperforms for furan-aniline coupling, whereas NaBH₄/I₂ is more effective for halogenated derivatives .
Physicochemical and Spectroscopic Comparisons
  • Solubility: The furan group in the target compound improves solubility in methanol and ethyl acetate compared to purely aromatic analogues (e.g., ).
  • Spectroscopy : Computed IR spectra (B3LYP/6-31G(d)) for 3-chloro-4-fluoroaniline derivatives show distinct C-Cl (750 cm⁻¹) and C-F (1250 cm⁻¹) stretches, consistent across analogues .
  • Thermal Stability: Nitro-substituted derivatives (e.g., ) are less stable due to the -NO₂ group’s propensity for decomposition under heat.

Biological Activity

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chlorine atom and a fluorine atom on the aniline ring, along with a furan moiety attached via a methyl linkage. The molecular structure can be summarized as follows:

  • Chemical Formula : C₁₃H₉ClFNO
  • Molecular Weight : 253.67 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related anilines has shown effective inhibition against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These findings suggest that the structural components of the compound contribute to its antibacterial efficacy, particularly the presence of halogen substituents which enhance lipophilicity and cellular uptake.

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that it exhibits moderate to potent antifungal effects against common fungal pathogens:

Fungal Strain MIC µM
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The presence of the furan ring is believed to play a crucial role in enhancing the antifungal activity by interacting with fungal cell membranes.

Anticancer Properties

In addition to its antimicrobial and antifungal activities, there is emerging evidence suggesting potential anticancer properties for compounds with similar structures. For example, analogs of this compound have been tested against various cancer cell lines with promising results.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxicity of several aniline derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Compound IC₅₀ (µM) Cell Line
Compound A10.5MCF-7
Compound B12.0HeLa
This compound8.0MCF-7

These results highlight the compound's potential as a lead for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aniline ring significantly affect biological activity. The presence of halogen atoms (chlorine and fluorine) enhances potency by increasing electron-withdrawing effects, which may improve interactions with biological targets.

Key Observations:

  • Halogen Substitution : The introduction of chlorine and fluorine groups increases lipophilicity and enhances binding affinity to bacterial and fungal targets.
  • Furan Ring Influence : The furan moiety contributes to both antibacterial and antifungal activities by enhancing membrane permeability.
  • Linkage Variations : Alterations in the length or nature of the linkage between the furan and aniline components affect overall efficacy.

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